3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione 3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC10935843
InChI: InChI=1S/C15H8ClN3O2S/c16-9-5-7-10(8-6-9)18-13(20)17-14-19(15(18)21)11-3-1-2-4-12(11)22-14/h1-8H
SMILES: C1=CC=C2C(=C1)N3C(=NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)S2
Molecular Formula: C15H8ClN3O2S
Molecular Weight: 329.8 g/mol

3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione

CAS No.:

Cat. No.: VC10935843

Molecular Formula: C15H8ClN3O2S

Molecular Weight: 329.8 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione -

Specification

Molecular Formula C15H8ClN3O2S
Molecular Weight 329.8 g/mol
IUPAC Name 3-(4-chlorophenyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione
Standard InChI InChI=1S/C15H8ClN3O2S/c16-9-5-7-10(8-6-9)18-13(20)17-14-19(15(18)21)11-3-1-2-4-12(11)22-14/h1-8H
Standard InChI Key VSCAHUFEOQIMGP-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N3C(=NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)S2
Canonical SMILES C1=CC=C2C(=C1)N3C(=NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)S2

Introduction

3-(4-chlorophenyl)-2H- triazino[2,1-b] benzothiazole-2,4(3H)-dione is a complex heterocyclic compound featuring a unique fusion of triazine and benzothiazole rings. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities and synthetic versatility.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-2H- triazino[2,1-b] benzothiazole-2,4(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-aminobenzothiazole in the presence of a base, followed by cyclization with cyanuric chloride under reflux conditions.

Industrial Production Considerations

Industrial production may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Biological Activity and Potential Applications

The compound exhibits significant biological activity, making it a candidate for medicinal applications. It has been studied for its potential to inhibit specific kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.

Mechanism of Action

The mechanism of action involves interaction with molecular targets such as kinases and receptors. This interaction can lead to the inhibition of cell signaling pathways, which are crucial for cell growth and survival.

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